molecular formula C11H24O2Si2 B034984 Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate CAS No. 109751-82-8

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate

Cat. No. B034984
M. Wt: 244.48 g/mol
InChI Key: QCGGJRHSTCBUNL-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is a compound that contains trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Synthesis Analysis

Trimethylsilyl groups are not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

The molecular structure of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom . The silicon atom is then bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate are characterized by its clear slightly yellow liquid form . It is a ketone and its asymmetric bioreduction to enantiopure has been reported .

Safety And Hazards

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate is a flammable liquid and vapor. It causes serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

trimethylsilyl 3-methyl-4-trimethylsilylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGJRHSTCBUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369946
Record name Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate

CAS RN

109751-82-8
Record name Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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